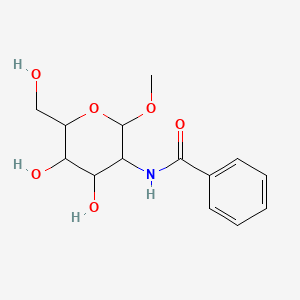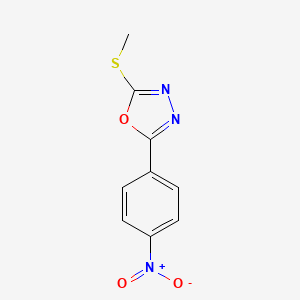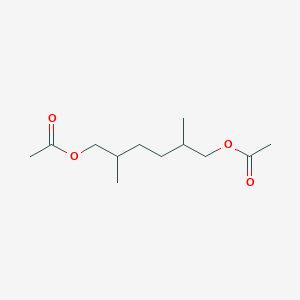![molecular formula C12H8Cl6I2 B11958286 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 91330-15-3](/img/structure/B11958286.png)
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multi-step organic reactions. The process begins with the preparation of a suitable tetracyclic precursor, which is then subjected to halogenation reactions. Chlorination and iodination are carried out under controlled conditions to ensure selective substitution at the desired positions. Common reagents used in these reactions include chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control systems to achieve high yields and purity. The scalability of the synthesis process is crucial for meeting the demands of various applications, particularly in research and industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to selectively remove halogen atoms, resulting in partially dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher-order chlorinated or iodinated derivatives, while reduction can produce partially dehalogenated compounds with fewer halogen atoms.
Wissenschaftliche Forschungsanwendungen
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: Its unique structure and halogen content make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications explores its use as a lead compound for developing new drugs with specific biological activities.
Industry: The compound’s stability and reactivity are leveraged in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include halogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorobutadiene: A chlorinated aliphatic diene with applications as a solvent and intermediate in chemical synthesis.
Hexachlorocyclohexane: A polyhalogenated compound with multiple stereoisomers, used as an insecticide and in chemical research.
Hexachlorobiphenyl: A chlorinated biphenyl compound studied for its environmental impact and toxicological properties.
Uniqueness
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene stands out due to its unique tetracyclic structure and the presence of both chlorine and iodine atoms. This combination of features imparts distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91330-15-3 |
|---|---|
Molekularformel |
C12H8Cl6I2 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H8Cl6I2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7H,1H2 |
InChI-Schlüssel |
LVKHCJHBNOEDKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C1C(C2I)I)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)








![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)




